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Compound of Interest

Compound Name: 2,2,3-Trifluorobutane

Cat. No.: B13761736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2,2,3-
Trifluorobutane. It is intended for informational purposes for a scientific audience. Due to the

limited publicly available data for this specific compound, some sections rely on computed data

and general properties of related fluorinated hydrocarbons. Researchers should exercise

caution and verify any information through experimental validation.

Core Chemical Identity and Properties
2,2,3-Trifluorobutane is a fluorinated hydrocarbon with the chemical formula C₄H₇F₃.[1] Its

structure consists of a butane backbone with three fluorine atoms attached to the second and

third carbon atoms.

Table 1: Physicochemical Properties of 2,2,3-Trifluorobutane
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Property Value Source

CAS Number 66587-75-5 PubChem[2], LookChem[1]

Molecular Formula C₄H₇F₃ PubChem[2], LookChem[1]

Molecular Weight 112.09 g/mol PubChem[2]

IUPAC Name 2,2,3-trifluorobutane PubChem[2]

Canonical SMILES CC(C(C)(F)F)F PubChem[2]

InChIKey
ZHDXQPWRQLEOED-

UHFFFAOYSA-N
PubChem[2]

Boiling Point Data not available

Melting Point Data not available

Density Data not available

Solubility

Insoluble in water (predicted).

Soluble in organic solvents

(predicted).

General Haloalkane Properties

XLogP3 2 LookChem[1]

Hydrogen Bond Donor Count 0 LookChem[1]

Hydrogen Bond Acceptor

Count
3 LookChem[1]

Note on Physical Properties: Experimental data for the boiling point, melting point, and density

of 2,2,3-Trifluorobutane are not readily available in public databases. As a low molecular

weight fluorinated alkane, it is expected to be a volatile liquid or gas at room temperature.

Synthesis
A specific synthesis for 2,2,3-Trifluorobutane has been reported in the scientific literature.

However, access to the detailed experimental protocol from this source is limited.
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Chemistry Letters, 1991, 20(12), pp. 2183-2184.

Without access to the full text of this article, a detailed, validated experimental protocol cannot

be provided in this guide. A generalized synthetic approach to creating fluorinated alkanes

often involves the fluorination of a suitable precursor, such as an alkene or an alcohol.

Below is a conceptual workflow for a potential synthesis of 2,2,3-Trifluorobutane, illustrating a

common strategy for the introduction of fluorine atoms into a hydrocarbon skeleton.
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Caption: Conceptual workflow for the synthesis of 2,2,3-Trifluorobutane.

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13761736?utm_src=pdf-body-img
https://www.benchchem.com/product/b13761736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13761736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2,2,3-Trifluorobutane is not

available in public spectral databases. However, the expected spectral characteristics can be

predicted based on its structure and the known properties of similar fluorinated compounds.

Table 2: Predicted Spectroscopic Features of 2,2,3-Trifluorobutane

Spectroscopy Predicted Features

¹H NMR

Signals corresponding to the methyl and

methine protons, with splitting patterns

influenced by vicinal and geminal H-F and H-H

coupling.

¹³C NMR

Four distinct carbon signals, with chemical shifts

and splitting patterns influenced by the attached

fluorine atoms (C-F coupling).

¹⁹F NMR

Signals for the fluorine atoms, with chemical

shifts and coupling patterns providing

information about their chemical environment

and proximity to each other and to protons.

IR Spectroscopy

Characteristic C-H stretching and bending

vibrations. Strong C-F stretching absorptions,

typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 112.

Fragmentation patterns would likely involve the

loss of HF, fluorine radicals, and small alkyl

fragments.

Reactivity and Potential Applications
Information regarding the specific chemical reactions and applications of 2,2,3-Trifluorobutane
is scarce. As a saturated fluoroalkane, it is expected to be relatively inert under normal

conditions. The carbon-fluorine bond is exceptionally strong, rendering it resistant to many

common chemical transformations.
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Potential areas of interest for this compound, and for fluorinated alkanes in general, could

include:

Refrigerants and Solvents: Due to their volatility and low reactivity.

Building Blocks in Organic Synthesis: For the introduction of fluorinated moieties into more

complex molecules.

Tracers: Their unique spectroscopic signatures (particularly in ¹⁹F NMR) could make them

useful as tracers in various scientific studies.

Safety and Handling
No specific material safety data sheet (MSDS) for 2,2,3-Trifluorobutane is publicly available.

However, based on the properties of similar short-chain fluorinated hydrocarbons, the following

precautions should be considered:

Flammability: Assumed to be flammable. Keep away from heat, sparks, and open flames.

Inhalation: May cause respiratory irritation. Use in a well-ventilated area or with appropriate

respiratory protection.

Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment

(PPE), including gloves and safety glasses.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The following diagram illustrates a general workflow for the safe handling of volatile and

potentially hazardous chemicals like 2,2,3-Trifluorobutane in a laboratory setting.
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Caption: General laboratory workflow for safe handling of chemicals.
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Biological Activity and Drug Development
Relevance
There is no available information to suggest that 2,2,3-Trifluorobutane has any known

biological activity or direct application in drug development. Its potential relevance would likely

be as a synthetic intermediate or a tool compound in chemical biology research.

Conclusion
2,2,3-Trifluorobutane is a small, fluorinated alkane for which there is a significant lack of

publicly available experimental data. While its basic chemical identity is established, its

physicochemical properties, spectroscopic characteristics, and reactivity are largely

uncharacterized in the public domain. Researchers interested in this compound should

consider the necessity of experimental determination of its properties and should handle it with

the precautions appropriate for a volatile and potentially flammable fluorinated hydrocarbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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